3,5-Dichloro-4-hydroxybenzamide
Overview
Description
3,5-Dichloro-4-hydroxybenzamide: is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-hydroxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been shown to inhibit certain enzymes, making it a valuable tool in biochemical studies .
Medicine: this compound has potential therapeutic applications due to its ability to inhibit specific enzymes and pathways involved in disease processes. It is being investigated for its anticancer and antimicrobial properties .
Industry: In industrial applications, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various manufacturing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-hydroxybenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of 3,5-dichlorobenzoyl chloride as a starting material, which reacts with ammonia or an amine in the presence of a base such as sodium hydroxide. This method allows for higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include the corresponding amines.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . This inhibition can lead to downstream effects on cellular pathways and processes, contributing to its biological activity .
Comparison with Similar Compounds
3,5-Dibromo-4-hydroxybenzamide: Similar structure with bromine atoms instead of chlorine.
3,5-Diiodo-4-hydroxybenzamide: Similar structure with iodine atoms instead of chlorine.
2,6-Dichlorobenzamide: Similar structure with chlorine atoms at different positions on the benzene ring.
Uniqueness: 3,5-Dichloro-4-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
3,5-dichloro-4-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDBELOIUFHQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406792 | |
Record name | 3,5-dichloro-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-60-8 | |
Record name | 3,5-dichloro-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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